molecular formula C18H21ClN2 B5689896 1-benzyl-4-(4-chlorobenzyl)piperazine

1-benzyl-4-(4-chlorobenzyl)piperazine

Cat. No.: B5689896
M. Wt: 300.8 g/mol
InChI Key: FRIQZWIBPJLZSO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorobenzyl)piperazine is a disubstituted piperazine derivative featuring two benzyl groups: one unmodified benzyl moiety and a second 4-chlorobenzyl group. The compound’s structure consists of a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, each substituted with a benzyl group.

The 4-chlorobenzyl group is a critical pharmacophore in medicinal chemistry, often improving lipophilicity, metabolic stability, and target binding affinity. This compound’s structural framework is shared with several bioactive molecules, including enzyme inhibitors, anticancer agents, and central nervous system (CNS) modulators .

Properties

IUPAC Name

1-benzyl-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIQZWIBPJLZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Substituents on Piperazine Ring Key Structural Differences Reference
1-Benzyl-4-(4-chlorobenzyl)piperazine 1-Benzyl, 4-(4-chlorobenzyl) Chlorine at para position of 4-benzyl group
1-Benzyl-4-(4-fluorobenzyl)piperazine 1-Benzyl, 4-(4-fluorobenzyl) Fluorine replaces chlorine at para position
1,4-Dibenzylpiperazine (DBZP) 1-Benzyl, 4-benzyl Lacks halogen substituents
1-Benzyl-4-(4-chlorobenzoyl)piperazine 1-Benzyl, 4-(4-chlorobenzoyl) Carbonyl (benzoyl) instead of methylene
1-(4-Chlorobenzyl)-4-(4-methylsulfanylbenzyl)piperazine 4-Chlorobenzyl, 4-methylsulfanylbenzyl Methylsulfanyl group introduces sulfur atom

Key Observations:

  • Benzyl vs. Benzoyl : Replacing the benzyl group with a benzoyl moiety (as in 1-benzyl-4-(4-chlorobenzoyl)piperazine) introduces a carbonyl group, altering hydrogen-bonding capacity and solubility .

Physicochemical and Drug-like Properties

Table 2: Physicochemical Properties of Selected Derivatives

Compound Name Molecular Weight (g/mol) logP* Aqueous Solubility (μM) Key Notes Reference
This compound 327.3 (calculated) ~3.5† Not reported Higher lipophilicity vs. DBZP
1-Benzyl-4-(4-fluorobenzyl)piperazine 310.8 (calculated) ~3.0† Not reported Reduced logP vs. chloro analogue
1-Benzyl-4-(4-chlorobenzoyl)piperazine 315.1 ~2.8 Low (similar to 8a‡) Lower solubility due to benzoyl
DBZP 296.4 ~2.5 >80 (pH 6.5) High solubility in neutral pH

*Estimated using fragment-based methods.
‡Compound 8a (N-phenylpiperazinyl derivative) has solubility <20 μM .

Key Observations:

  • The 4-chlorobenzyl group increases lipophilicity (logP ~3.5) compared to DBZP (logP ~2.5), which may enhance membrane permeability but reduce aqueous solubility .
  • Piperazines with ethylene or methylene spacers (e.g., compounds 8ac, 8j) exhibit improved solubility (60–80 μM) due to optimized pKa values (~5–7) of the piperazine nitrogen .

Q & A

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic : 0.1 M HCl, 70°C, 24 hours → Monitor by HPLC for dechlorination or ring cleavage.
  • Oxidative : 3% H2_2O2_2, room temperature → Check sulfoxide formation via MS.
    Stability is pH-dependent; store lyophilized at -20°C for long-term preservation .

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